[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
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Overview
Description
[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid: is a chiral compound with a pyrrolidine ring structure
Preparation Methods
The synthesis of [(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves several steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino or benzyl groups are replaced by other functional groups using appropriate reagents and conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of [(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid: can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in the substituents attached to the ring.
Benzyl-substituted amines: These compounds have a benzyl group attached to an amine, similar to the target compound.
Isopropyl-amino acids: These compounds contain an isopropyl group attached to an amino acid structure .
The uniqueness of [(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[(3R)-1-benzylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18(12-16(19)20)15-8-9-17(11-15)10-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDQMTGXVIPCDC-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@@H]1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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